2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
Description
2,2,2-Trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl ester group and a substituted phenyl ring. The phenyl ring features a fluorine atom at the 3-position and a pyrazole moiety at the 4-position, conferring unique electronic and steric properties. Carbamates of this class are frequently explored in medicinal and agrochemical research due to their stability, bioactivity, and ability to modulate target interactions via hydrogen bonding and hydrophobic effects .
The compound’s synthesis typically involves nucleophilic substitution or carbamate coupling reactions. For example, analogous compounds in the evidence utilize intermediates like phenylmethyl carbamates or tert-butyl carbamates for amine protection, followed by deprotection or functionalization steps .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-fluoro-4-pyrazol-1-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3O2/c13-9-6-8(18-11(20)21-7-12(14,15)16)2-3-10(9)19-5-1-4-17-19/h1-6H,7H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWFFZRNMLMZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate, also known as compound 1354959-05-9, is a chemical compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 303.21 g/mol. The compound features a trifluoroethyl group and a pyrazole moiety, which are critical for its biological activity.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C12H9F4N3O2 |
| Molecular Weight | 303.21 g/mol |
| CAS Number | 1354959-05-9 |
| Appearance | Powder |
Research indicates that this compound acts as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. By inhibiting PDE10A, the compound enhances dopaminergic and glutamatergic signaling pathways, which are crucial for cognitive functions and mood regulation. This mechanism suggests potential applications in treating conditions such as schizophrenia and other neuropsychiatric disorders .
Pharmacological Effects
- Antipsychotic-Like Effects : In rodent models of schizophrenia, this compound has shown significant improvements in cognitive functions including:
- Enhancement of Synaptic Responses : The compound enhances N-methyl-D-aspartate (NMDA) receptor-mediated synaptic responses in medium spiny neurons (MSNs), indicating its role in modulating synaptic plasticity and potentially alleviating symptoms associated with dopaminergic dysfunction .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related pyrazole derivatives, providing insights into the structure-activity relationship (SAR) that can be applied to this compound:
- Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their antitumor activity against various cancer cell lines. Results indicated that modifications to the pyrazole ring significantly influenced potency against BRAF(V600E) mutations .
- Anti-inflammatory Properties : Some derivatives demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis of Pyrazole Derivatives
Scientific Research Applications
Basic Information
- Chemical Formula: CHFNO
- Molecular Weight: 303.22 g/mol
- IUPAC Name: 2,2,2-trifluoroethyl N-(3-fluoro-4-pyrazol-1-ylphenyl)carbamate
Structural Characteristics
The structural formula of the compound includes:
- A trifluoroethyl group that enhances lipophilicity and biological activity.
- A pyrazole ring which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Agrochemical Applications
The primary application of 2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate lies in its use as a plant protection agent . The compound has been investigated for its efficacy against various pests, including insects and nematodes. Its formulation can be optimized for improved stability and effectiveness in agricultural settings.
Case Studies
- Pesticidal Efficacy: Research has shown that this compound exhibits significant insecticidal activity against common agricultural pests. Its formulation as a pesticide allows for targeted application, reducing non-target effects and enhancing crop safety.
- Synergistic Effects: When combined with other active ingredients such as herbicides or fungicides, it can enhance overall pest control efficacy while minimizing the required dosage of each component.
Medicinal Chemistry
In medicinal chemistry, the pyrazole component of the compound is noteworthy for its potential therapeutic applications. Pyrazole derivatives have been linked to various biological activities, including:
- Anticancer Activity: Several studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of the trifluoroethyl group may enhance the compound's bioavailability and potency.
- Anti-inflammatory Properties: The compound's structure suggests potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Material Science
The unique chemical properties of this compound may also find applications in material science:
- Polymer Additives: Its incorporation into polymer matrices could enhance thermal stability and chemical resistance due to the presence of fluorinated groups.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Target Compound:
Similar Compounds:
tert-Butyl carbamate: Bulkier than trifluoroethyl, which may sterically hinder target binding but improve solubility in nonpolar solvents. 3-Amino-pyrazole: The amino group introduces hydrogen-bond donor capacity, contrasting with the unsubstituted pyrazole in the target compound .
Trifluoromethylphenyl group: A stronger electron-withdrawing group than fluorine, altering electronic distribution and reactivity .
Ethyl 5-(2-(α-Phenylacetyl)Phenyl)-4H-1,2,4-Triazol-3-yl Carbamate (): Triazole ring: Replaces pyrazole, offering distinct hydrogen-bonding patterns.
Key Research Findings
Fluorine Substitution: The 3-fluoro substituent in the target compound enhances binding affinity to enzymatic targets (e.g., kinases) by 20–30% compared to non-fluorinated analogs .
Protecting Group Strategies : Benzyl and tert-butyl carbamates () are less efficient in target compound synthesis due to harsh deprotection conditions, favoring direct trifluoroethyl coupling .
Steric Effects : Trimethylpyrazole derivatives () exhibit reduced cellular uptake compared to the target compound, highlighting the importance of substituent size .
Preparation Methods
General Synthetic Strategy
The synthesis of this carbamate typically involves the reaction of an amine derivative containing the 3-fluoro-4-(1H-pyrazol-1-yl)phenyl moiety with a 2,2,2-trifluoroethyl carbamoylating agent. The key step is the formation of the carbamate linkage through nucleophilic substitution or coupling reactions facilitated by coupling agents and bases.
Reaction Conditions and Reagents
| Parameter | Details |
|---|---|
| Base | Triethylamine, 4-dimethylaminopyridine, N-methylmorpholine, N-ethylmorpholine, pyridine |
| Coupling Agents | Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, isobutyl chloroformate, carbonyldiimidazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 2-cyano-2-(hydroxyimino)ethyl acetate |
| Solvents | Dichloromethane, 1,2-dichloroethane, N,N-dimethylformamide (DMF), isopropanol, ethyl acetate, toluene, acetone, and mixtures thereof |
| Temperature Range | From -10°C up to reflux temperature of the solvent; commonly 25°C to 80°C |
| Reaction Time | Several hours, often monitored by TLC or HPLC |
| Atmosphere | Typically inert (nitrogen or argon) |
These conditions are optimized to promote efficient carbamate bond formation while minimizing side reactions.
Detailed Synthetic Procedure
Activation of Carbamoylating Agent
The 2,2,2-trifluoroethyl carbamoyl chloride or an equivalent reactive intermediate is prepared or used directly. The presence of coupling agents like carbonyldiimidazole or isobutyl chloroformate facilitates the formation of an activated intermediate suitable for nucleophilic attack.Nucleophilic Attack by Aminoaryl Pyrazole
The amine group on the 3-fluoro-4-(1H-pyrazol-1-yl)phenyl compound acts as a nucleophile, attacking the activated carbamoyl intermediate to form the carbamate linkage.Base Addition
A base such as triethylamine is added to neutralize the hydrogen chloride generated during the reaction, preventing acid-catalyzed side reactions and driving the reaction forward.Solvent and Temperature Control
The reaction is carried out in an aprotic solvent like dichloromethane or DMF, which dissolves both reactants and stabilizes intermediates. Temperature control between -10°C and reflux ensures optimal reaction kinetics and selectivity.Work-up and Purification
After completion, the reaction mixture is quenched and subjected to extraction. The crude product is purified by crystallization or silica gel column chromatography to yield the pure carbamate compound as a free base or salt.
Alternative Preparation Routes
Some patents describe alternative methods involving condensation and reduction steps for related phenyl carbamate derivatives, which may be adapted for this compound:
- Condensation Reaction : An aldehyde derivative of the phenyl ring is condensed with a suitable amine in the presence of acid catalysts (e.g., acetic acid) in solvents like isopropanol at elevated temperatures (~80°C).
- Reduction Step : The intermediate formed can be hydrogenated under mild pressure (5.0 kg/cm²) and temperature (40–45°C) using catalysts such as Raney Nickel to obtain the desired amine intermediate before carbamate formation.
These methods emphasize solvent choice (e.g., isopropanol, toluene), acid catalysts, and controlled hydrogenation conditions to optimize yield and purity.
Research Findings and Data Summary
| Aspect | Observations |
|---|---|
| Yield | High yields (>80%) reported under optimized conditions with appropriate coupling agents |
| Purity | Purity levels up to 99.8% confirmed by HPLC after purification |
| Reaction Monitoring | Thin-layer chromatography (TLC) and HPLC used to monitor reaction progress |
| Isolation | Crystallization and silica gel chromatography are effective for purification |
| Stability | The compound can be isolated as free base or salt forms, stable under standard storage |
| Spectroscopic Analysis | Raman spectroscopy and other vibrational spectroscopies confirm structural integrity and polymorphic forms in related compounds |
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Carbamoyl Activation | Carbonyldiimidazole, isobutyl chloroformate | Formation of reactive carbamoyl intermediate |
| Coupling Reaction | Aminoaryl pyrazole, base (triethylamine) | Formation of carbamate bond |
| Solvent | Dichloromethane, DMF, isopropanol | Medium for reaction and solubility |
| Temperature | -10°C to reflux (typically 25–80°C) | Control reaction rate and selectivity |
| Purification | Crystallization, silica gel chromatography | Isolate pure product |
| Alternative Steps | Condensation with acid catalyst, hydrogenation under pressure | For related intermediates or alternative routes |
Q & A
Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate?
The compound can be synthesized via carbamate bond formation between 3-fluoro-4-(1H-pyrazol-1-yl)aniline and 2,2,2-trifluoroethyl chloroformate. A base such as triethylamine is typically used to deprotonate the aniline, enabling nucleophilic attack on the chloroformate. Reactions are conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen at 0–25°C for 4–12 hours . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : H and F NMR confirm substituent positions and fluorine environments.
- X-ray crystallography : Resolves molecular geometry, hydrogen-bonding motifs (e.g., N–H···O interactions), and trifluoroethyl group conformation .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. How can researchers assess the compound’s stability under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 37°C. Monitor degradation via HPLC-UV at intervals (0, 24, 48, 72 hours). Carbamate bonds are prone to hydrolysis under alkaline conditions, so pH 7–9 buffers may show significant breakdown .
Advanced Research Questions
Q. What strategies optimize reaction yields in carbamate bond formation?
Key variables include:
- Solvent polarity : THF improves solubility of hydrophobic intermediates compared to DCM.
- Base selection : Switching from triethylamine to DMAP (4-dimethylaminopyridine) enhances reaction rates.
- Stoichiometry : A 1.2:1 molar ratio of chloroformate to aniline minimizes side reactions. Low yields (<50%) may indicate moisture contamination; ensure rigorous drying of solvents and reagents .
Q. How can computational methods predict biological targets for this compound?
Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB). The pyrazole and carbamate moieties may target kinases or esterases. Validate predictions with enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .
Q. What experimental designs resolve contradictions in reported biological activity data?
If conflicting results arise (e.g., variable IC values in kinase assays):
- Standardize assay conditions (buffer pH, ATP concentration).
- Validate compound purity (>95% via HPLC) and solubility (DMSO stock concentration ≤10 mM).
- Include positive controls (e.g., staurosporine for kinase inhibition) .
Q. How does the trifluoroethyl group influence pharmacokinetic properties?
The CF group enhances metabolic stability by resisting oxidative degradation. Assess in vitro using liver microsomes (human/rat) and measure half-life (t) via LC-MS. Compare with non-fluorinated analogs to isolate CF effects .
Q. What crystallographic challenges arise during structure determination?
- Disorder in the trifluoroethyl group : Address by collecting low-temperature (100 K) diffraction data and refining occupancy parameters.
- Weak hydrogen bonds : Use high-resolution synchrotron data (≤0.8 Å) to resolve subtle interactions .
Q. How to design SAR studies targeting the pyrazole ring?
Synthesize analogs with substituents at the pyrazole 3- and 5-positions (e.g., methyl, nitro). Test against disease-relevant cell lines (e.g., HCT-116 for cancer). Use multivariate analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for hydrolysis?
Compare / using deuterated water (DO) to determine if hydrolysis proceeds via a stepwise (SN1) or concerted (SN2) mechanism. A KIE >1.5 suggests rate-limiting proton transfer, common in base-catalyzed carbamate cleavage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
